2,5-Diisopropylpyrazine - 24294-83-5

2,5-Diisopropylpyrazine

Catalog Number: EVT-1624407
CAS Number: 24294-83-5
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Diisopropylpyrazine is a volatile organic compound classified as an alkylpyrazine. [] It is naturally found in various sources, including fermented foods and certain bacteria. [, ] It is known for its characteristic roasted, nutty aroma, contributing to the flavor profile of these products. [, ] In scientific research, 2,5-Diisopropylpyrazine serves as a model compound for studying pyrazine biosynthesis pathways and exploring the structure-activity relationship of pyrazines, particularly regarding their antimicrobial properties. [, ]

Synthesis Analysis
  • Biomimetic Synthesis: This approach mimics natural biosynthetic pathways. One method involves the dimerization of amino acid-derived α-amino aldehydes. [] Specifically, the α-amino aldehyde derived from valine is utilized. The process involves generating the α-amino aldehyde in situ through hydrogenolysis of its Cbz-derivative, followed by dimerization and oxidation. [] This method highlights a potential alternative route for 2,5-disubstituted pyrazine biosynthesis in nature.
  • Microbial Production: Certain bacteria, such as Bacillus subtilis, naturally produce 2,5-Diisopropylpyrazine. [] By culturing these bacteria and optimizing their growth conditions, it is possible to obtain the compound through fermentation. [] This approach offers a potentially sustainable and scalable production method.
Molecular Structure Analysis

2,5-Diisopropylpyrazine consists of a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions. [] Two isopropyl groups (-CH(CH3)2) are attached to the 2 and 5 positions of the pyrazine ring. [] The presence of the nitrogen atoms within the aromatic ring contributes to its characteristic aroma and reactivity.

Physical and Chemical Properties Analysis

2,5-Diisopropylpyrazine is a volatile liquid at room temperature. [] Its characteristic roasted, nutty aroma makes it a valuable flavoring agent. [] Specific data on its boiling point, melting point, and solubility were not provided in the analyzed papers.

Applications
  • Food and Beverage Industry: 2,5-Diisopropylpyrazine is a naturally occurring volatile compound that contributes to the aroma profile of various fermented foods and beverages. [] Its roasted, nutty aroma makes it a valuable flavoring agent in food products.
  • Microbial Research: The biosynthesis of 2,5-Diisopropylpyrazine by bacteria like Bacillus subtilis makes it a relevant compound in microbial research. [] Understanding its production pathway can provide insights into microbial metabolism and potential applications in biotechnology.
  • Antimicrobial Studies: 2,5-Diisopropylpyrazine, like other alkylpyrazines, exhibits antimicrobial activity. [] This property makes it a potential candidate for further investigation as a natural antimicrobial agent for food preservation or other applications.

2,6-Diisopropylpyrazine

  • Compound Description: 2,6-Diisopropylpyrazine is a volatile organic compound and a regioisomer of 2,5-diisopropylpyrazine. It is also produced by certain myxobacteria species, including Nannocystis exedens subsp. cinnabarina and Chondromyces crocatus [].
  • Relevance: 2,6-Diisopropylpyrazine shares the same molecular formula and functional groups as 2,5-diisopropylpyrazine, with the only difference being the position of the isopropyl substituents on the pyrazine ring. This makes them regioisomers and closely related in terms of their structure and potential biosynthetic pathways [].

Valine

  • Compound Description: Valine is an essential amino acid found in the amino acid pool of organisms. It serves as a precursor for the biosynthesis of branched dialkylpyrazines, including 2,5-diisopropylpyrazine, in myxobacteria [].
  • Relevance: Valine is the proposed biosynthetic precursor to 2,5-diisopropylpyrazine. Isotopic labeling studies showed that valine is incorporated into both 2,5-diisopropylpyrazine and 2,6-diisopropylpyrazine, indicating their origin from this amino acid [].

Valine Aldehyde

  • Compound Description: Valine aldehyde is an intermediate proposed in the biosynthetic pathway of branched dialkylpyrazines, including 2,5-diisopropylpyrazine, in myxobacteria. It is formed by the reduction of valine [].
  • Relevance: Valine aldehyde is a key intermediate in the proposed biosynthesis of 2,5-diisopropylpyrazine. Two molecules of valine aldehyde are thought to condense and undergo subsequent oxidation to form 2,5-diisopropylpyrazine [].

2,5-Diisopropyldihydropyrazine

  • Compound Description: 2,5-Diisopropyldihydropyrazine is a proposed intermediate in the biosynthetic pathway of 2,5-diisopropylpyrazine. It is formed by the dimerization of two molecules of valine aldehyde [].
  • Relevance: 2,5-Diisopropyldihydropyrazine is the direct precursor to 2,5-diisopropylpyrazine in the proposed biosynthetic pathway. It is oxidized to form the final product, 2,5-diisopropylpyrazine [].

2,5-Bis(3-indolylmethyl)pyrazine

  • Compound Description: 2,5-Bis(3-indolylmethyl)pyrazine is a pyrazine alkaloid that can be synthesized biomimetically through the dimerization of amino acid-derived α-amino aldehydes, similar to the synthesis of 2,5-diisopropylpyrazine [].
  • Relevance: This compound highlights the broader applicability of the dimerization reaction of α-amino aldehydes to synthesize various 2,5-disubstituted pyrazines. The synthesis of 2,5-bis(3-indolylmethyl)pyrazine utilizes a similar approach to the synthesis of 2,5-diisopropylpyrazine, emphasizing their structural and synthetic relationship [].

Properties

CAS Number

24294-83-5

Product Name

2,5-Diisopropylpyrazine

IUPAC Name

2,5-di(propan-2-yl)pyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3

InChI Key

LXJYUERPFWUCNN-UHFFFAOYSA-N

SMILES

CC(C)C1=CN=C(C=N1)C(C)C

Canonical SMILES

CC(C)C1=CN=C(C=N1)C(C)C

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